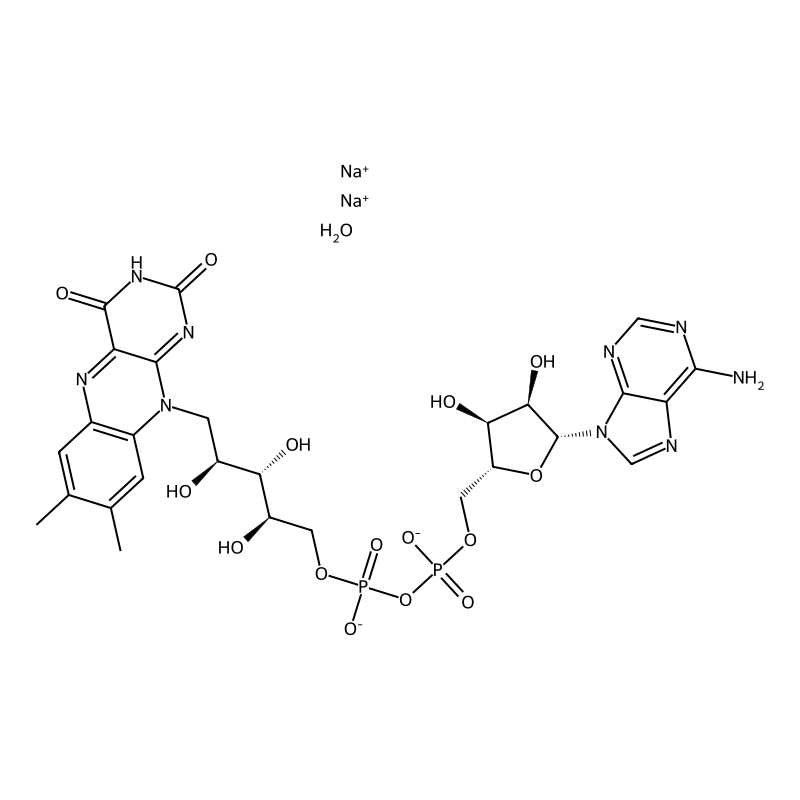

Flavin adenine dinucleotide disodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Redox Cofactor in Enzyme Studies

FAD functions as a redox cofactor in numerous enzymes, facilitating electron transfer reactions within cells [1]. Researchers utilize FAD to study the mechanisms and regulation of these enzymes. By adding or removing FAD from purified enzymes, scientists can analyze their activity and understand their role in specific metabolic pathways [2]. Additionally, FAD's fluorescent properties allow researchers to monitor enzyme activity in real-time using techniques like fluorescence spectroscopy [3].

Cellular Signaling and Apoptosis Research

FAD is implicated in cellular signaling pathways, particularly those related to apoptosis (programmed cell death). Research suggests that FAD interacts with proteins like apoptosis-inducing factor 2 (AIF-M2) to regulate cell death processes [4]. Scientists utilize FAD to investigate the mechanisms by which cells undergo apoptosis under various conditions. By manipulating FAD levels or studying its interactions with apoptotic proteins, researchers can gain insights into potential therapeutic strategies for diseases involving abnormal cell death [5].

Flavin adenine dinucleotide disodium is a vital coenzyme that plays a significant role in various biochemical processes. It is composed of two main components: adenine and flavin mononucleotide, which are linked through phosphate groups. The chemical formula for flavin adenine dinucleotide disodium is . This compound exists in several redox states, allowing it to participate effectively in electron transfer reactions within metabolic pathways.

Flavin adenine dinucleotide disodium is particularly notable for its ability to undergo reversible oxidation and reduction, making it an essential electron carrier in biological systems. It is commonly found in flavoproteins, which are proteins that contain a flavin group and are involved in various enzymatic reactions, including those associated with cellular respiration and metabolism .

FADHNa₂ functions as an electron carrier in numerous enzymatic reactions. When FADHNa₂ accepts electrons, it gets reduced to FADH⁻. Enzymes can then regenerate FADHNa₂ by transferring the electrons to other molecules in the electron transport chain []. This electron transfer process fuels cellular energy production (ATP synthesis) through oxidative phosphorylation [].

- Oxidation: Flavin adenine dinucleotide disodium accepts two electrons and two protons to form reduced flavin adenine dinucleotide (FADH).

- Reduction: FADH can be oxidized back to flavin adenine dinucleotide disodium by donating electrons during metabolic processes such as the electron transport chain .

These reactions are crucial for ATP production through oxidative phosphorylation, where the energy derived from the oxidation of FADH is used to generate ATP from adenosine diphosphate and inorganic phosphate .

Flavin adenine dinucleotide disodium plays a critical role in several biological activities:

- Electron Transport: It acts as an electron carrier in the mitochondrial electron transport chain, facilitating the production of ATP.

- Enzymatic Reactions: It is involved in various enzymatic reactions catalyzed by flavoproteins, including those critical for the metabolism of carbohydrates, fats, and amino acids. Notable enzymes include succinate dehydrogenase and pyruvate dehydrogenase .

- Antioxidant Activity: Flavin adenine dinucleotide disodium also exhibits antioxidant properties, helping to neutralize free radicals within cells .

The synthesis of flavin adenine dinucleotide disodium can be achieved through several methods:

- Chemical Synthesis: This involves the condensation of riboflavin (vitamin B2) with adenosine triphosphate or adenosine monophosphate under specific conditions to form flavin adenine dinucleotide.

- Enzymatic Synthesis: Enzymes such as riboflavin kinase and adenylyltransferase can catalyze the formation of flavin adenine dinucleotide from riboflavin and adenosine triphosphate .

- Biotechnological Approaches: Microbial fermentation techniques have been explored to produce flavin adenine dinucleotide disodium using genetically modified organisms capable of synthesizing riboflavin and its derivatives.

Flavin adenine dinucleotide disodium has various applications across different fields:

- Biotechnology: Used as a cofactor in enzymatic assays and biocatalysis due to its redox properties.

- Pharmaceuticals: Employed in treatments for vitamin B2 deficiency, particularly in Japan under the trade name Adeflavin for ophthalmic applications .

- Research: Utilized in studies involving metabolic pathways, enzyme kinetics, and cellular respiration.

Research has shown that flavin adenine dinucleotide disodium interacts with numerous proteins and enzymes. These interactions are essential for its function as a coenzyme:

- Binding Studies: Spectroscopic techniques such as UV-VIS absorption and fluorescence spectroscopy have been used to study the binding dynamics between flavin adenine dinucleotide disodium and various proteins .

- Inhibition Studies: Some studies have investigated how certain inhibitors affect the binding and activity of flavoproteins that utilize flavin adenine dinucleotide disodium as a cofactor.

Flavin adenine dinucleotide disodium shares structural similarities with other compounds but possesses unique characteristics that differentiate it:

| Compound | Structure/Characteristics | Unique Features |

|---|---|---|

| Flavin mononucleotide | Contains one flavin group linked to a ribose sugar | Acts as a precursor to flavin adenine dinucleotide |

| Nicotinamide adenine dinucleotide | Involves nicotinamide instead of a flavin moiety | Functions primarily in redox reactions involving NAD/NADH |

| Riboflavin | A vitamin that serves as a precursor to flavin compounds | Essential nutrient; does not function directly as a coenzyme |

| Coenzyme A | Contains an acyl group; involved in fatty acid metabolism | Functions primarily in acyl group transfer |

Flavin adenine dinucleotide disodium's unique ability to exist in multiple redox states allows it to act effectively as an electron carrier, setting it apart from other similar compounds . Its involvement in critical metabolic pathways further underscores its importance in biochemistry.

Riboflavin metabolism represents a fundamental biochemical pathway essential for cellular energy metabolism and flavoprotein function across all domains of life [1] [2]. The conversion of riboflavin (vitamin B2) to its active coenzyme forms follows a highly conserved two-step enzymatic process that produces both flavin mononucleotide and flavin adenine dinucleotide [3] [4].

The initial step in flavin adenine dinucleotide biosynthesis involves riboflavin kinase (ATP:riboflavin 5′-phosphotransferase, EC 2.7.1.26), which catalyzes the phosphorylation of riboflavin using adenosine triphosphate as the phosphate donor [5] [6]. This reaction proceeds through an ordered sequential mechanism where adenosine triphosphate binds first, followed by riboflavin, resulting in the formation of flavin mononucleotide and adenosine diphosphate [6] [7]. The enzyme undergoes significant conformational changes upon substrate binding, particularly in the Flap I and Flap II loop regions, which facilitate proper substrate positioning and catalytic efficiency [6] [7].

The second and final step involves flavin adenine dinucleotide synthase (ATP:flavin mononucleotide adenylyltransferase, EC 2.7.7.2), which adenylates flavin mononucleotide to produce flavin adenine dinucleotide [1] [3]. This enzyme catalyzes the transfer of the adenylyl group from adenosine triphosphate to the 5′-phosphate of flavin mononucleotide, generating flavin adenine dinucleotide and pyrophosphate as products [8]. The reaction is thermodynamically favorable due to the subsequent hydrolysis of pyrophosphate by cellular pyrophosphatases [9].

Cellular riboflavin uptake occurs through specialized transporters including human riboflavin transporters hRFVT1, hRFVT2, and hRFVT3, which facilitate the import of dietary riboflavin into cells [3]. Once internalized, riboflavin becomes available for conversion to its active coenzyme forms through the sequential action of riboflavin kinase and flavin adenine dinucleotide synthase [4] [10].

The regulation of riboflavin metabolism involves multiple mechanisms including substrate availability, enzyme expression levels, and post-translational modifications [11]. Riboflavin kinase activity can be modulated by the cellular energy state, with adenosine triphosphate availability serving as a primary regulatory factor [6]. Additionally, the enzyme exhibits tissue-specific expression patterns and can be influenced by nutritional status and metabolic demands [11].

Product inhibition mechanisms also play crucial roles in regulating the pathway [8]. Some prokaryotic flavin adenine dinucleotide synthases exhibit substrate inhibition by riboflavin, while others show different regulatory patterns depending on the species-specific adaptations [1] [12]. The reversibility of the flavin adenine dinucleotide synthase reaction in certain organisms allows for dynamic adjustment of flavin adenine dinucleotide levels based on cellular requirements [12].

Flavin Adenine Dinucleotide Synthase: Enzymatic Mechanisms and Regulation

Flavin adenine dinucleotide synthase represents a critical enzyme family responsible for the final step in flavin adenine dinucleotide biosynthesis, exhibiting remarkable diversity in structure, regulation, and catalytic mechanisms across different organisms [8] [13]. The enzymatic mechanisms underlying flavin adenine dinucleotide formation involve sophisticated molecular interactions and regulatory networks that ensure optimal cofactor availability for cellular processes.

Prokaryotic flavin adenine dinucleotide synthase systems typically consist of bifunctional enzymes that combine both riboflavin kinase and flavin mononucleotide adenylyltransferase activities within a single polypeptide chain [1] [13]. The enzyme from Corynebacterium ammoniagenes demonstrates typical kinetic parameters with a Km value for flavin mononucleotide of 6 ± 1 μM and for adenosine triphosphate of 43 ± 8 μM, achieving a turnover number (kcat) of 39 ± 1 min⁻¹ [8]. The catalytic mechanism involves the formation of a catalytically competent complex where aromatic residues F62, Y106, and F128 create a hydrophobic environment essential for proper flavin binding and catalysis [8].

The isoalloxazine binding cavity in prokaryotic enzymes exhibits unique structural features that distinguish them from eukaryotic counterparts [8]. The hydrophobic core formed by conserved aromatic residues is crucial for enzyme function, as demonstrated by mutagenesis studies showing that disruption of aromaticity significantly impairs flavin mononucleotide adenylyltransferase activity [8]. These aromatic residues facilitate proper substrate accommodation and orientation within the active site, ensuring efficient catalytic turnover.

Eukaryotic flavin adenine dinucleotide synthase enzymes belong to the PAPS reductase-like family and exhibit distinct structural and catalytic properties compared to their prokaryotic counterparts [8] [14]. Human flavin adenine dinucleotide synthase exists in multiple isoforms (isoforms 1-6) generated through alternative splicing, each with specific subcellular localizations and catalytic properties [14] [15]. The longest isoforms contain both flavin adenine dinucleotide synthesis and flavin adenine dinucleotide hydrolase activities, providing additional regulatory mechanisms for flavin homeostasis [14].

Enzymatic regulation mechanisms vary significantly among species and enzyme types [1] [12]. Streptococcus pneumoniae flavin adenine dinucleotide synthase exhibits unique properties including lack of riboflavin substrate inhibition and requirement for reduced flavin substrates for flavin mononucleotide adenylyltransferase activity [12]. The enzyme demonstrates a preference for monomeric assembly and requires adenine nucleotide binding prior to flavin substrate accommodation [12].

Redox-dependent regulation represents a particularly interesting aspect of flavin adenine dinucleotide synthase function [1] [12]. Brucella ovis flavin adenine dinucleotide synthase demonstrates riboflavin kinase activity under both oxidizing and reducing conditions, while its flavin mononucleotide adenylyltransferase activity specifically requires strong reducing conditions [1]. This redox sensitivity provides a mechanism for coordinating flavin adenine dinucleotide synthesis with cellular redox status and metabolic state.

Metal cofactor requirements constitute another important regulatory mechanism [16]. Most flavin adenine dinucleotide synthases exhibit Mg²⁺ dependence, though some variants can utilize Co²⁺ or other divalent cations [16]. The archaeal flavin adenine dinucleotide synthase from Methanocaldococcus jannaschii shows maximum activity with Co²⁺, representing a unique adaptation to specific environmental conditions [16].

Allosteric regulation and quaternary structure effects further modulate enzyme activity [8] [17]. The formation of dimeric or higher-order assemblies can influence catalytic efficiency and substrate binding properties [8]. Some enzymes form dimer-of-trimers assemblies that affect the balance between riboflavin kinase and flavin mononucleotide adenylyltransferase activities [17].

Species-Specific Biosynthetic Pathways

Species-specific adaptations in flavin adenine dinucleotide biosynthesis reflect the evolutionary pressure to optimize flavin homeostasis under diverse environmental conditions and metabolic requirements [1] [18] [19]. These adaptations encompass variations in enzyme structure, regulation, subcellular localization, and catalytic properties that enable organisms to maintain appropriate flavin adenine dinucleotide levels across different physiological states.

Bacterial flavin adenine dinucleotide synthase diversity demonstrates remarkable species-specific characteristics that reflect adaptation to distinct ecological niches [1] [12] [13]. Corynebacterium ammoniagenes flavin adenine dinucleotide synthase exhibits strong substrate inhibition by riboflavin, a regulatory mechanism that prevents excessive riboflavin consumption under high substrate concentrations [8]. In contrast, Streptococcus pneumoniae flavin adenine dinucleotide synthase lacks this inhibition pattern, suggesting different evolutionary pressures in pathogenic versus non-pathogenic environments [12].

Thermophilic adaptations are exemplified by enzymes from organisms such as Thermus thermophilus, which possess enhanced thermal stability and altered metal cofactor preferences [20]. These enzymes often exhibit modified kinetic parameters and structural features that maintain catalytic efficiency at elevated temperatures while preserving the fundamental catalytic mechanism [20].

Archaeal flavin adenine dinucleotide synthase represents a unique evolutionary lineage with distinct structural and catalytic properties [18] [19]. Entamoeba histolytica harbors an archaeal-type flavin adenine dinucleotide synthase acquired through lateral gene transfer, demonstrating kinetic properties similar to archaeal enzymes while differing significantly from typical eukaryotic enzymes [18] [19]. This enzyme exhibits Km and kcat values characteristic of archaeal origin and plays essential roles in parasite survival and metabolism [18].

Plant flavin adenine dinucleotide synthase systems exhibit unique organizational patterns that distinguish them from both prokaryotic and typical eukaryotic systems [16]. Arabidopsis thaliana possesses flavin adenine dinucleotide synthases (AtRibF1 and AtRibF2) that are homologous to prokaryotic bifunctional enzymes, representing an evolutionary retention of prokaryotic-like organization within eukaryotic cells [16]. These enzymes demonstrate tissue-specific expression patterns and developmental regulation that coordinate flavin adenine dinucleotide synthesis with plant growth and metabolic demands.

Yeast flavin adenine dinucleotide synthase systems provide insights into basic eukaryotic flavin metabolism [8] [16]. Candida glabrata flavin mononucleotide adenylyltransferase exhibits structural features typical of eukaryotic enzymes, with distinct binding modes and catalytic mechanisms compared to prokaryotic counterparts [8]. Saccharomyces cerevisiae possesses a single essential flavin adenine dinucleotide synthase (FAD1) that demonstrates Mg²⁺ dependence and specific subcellular localization patterns [16].

Human flavin adenine dinucleotide synthase complexity reflects the sophisticated regulation required in multicellular organisms [14] [15]. The existence of multiple isoforms with distinct subcellular localizations (mitochondrial isoform 1, cytosolic isoform 2, and others) enables compartment-specific regulation of flavin adenine dinucleotide homeostasis [14]. Isoform 6, which contains only the flavin adenine dinucleotide synthesis domain, represents an emergency protein produced in certain disease states [14].

Pathogen-specific adaptations provide potential targets for antimicrobial development [21] [22]. Bacterial flavin adenine dinucleotide synthases differ sufficiently from human enzymes to serve as selective drug targets, particularly at the flavin adenine dinucleotide-producing site [21]. Species-specific differences in substrate binding, catalytic mechanisms, and regulatory patterns offer opportunities for developing pathogen-selective inhibitors [22].

Environmental stress responses also shape species-specific flavin adenine dinucleotide biosynthesis patterns [1]. Some organisms exhibit redox-dependent regulation where enzyme activity responds to cellular oxidative status, enabling coordination of flavin adenine dinucleotide synthesis with antioxidant defense mechanisms [1]. This regulation is particularly important for organisms facing variable environmental conditions or oxidative stress.

Cellular Compartmentalization of Flavin Adenine Dinucleotide Synthesis

Cellular compartmentalization of flavin adenine dinucleotide synthesis represents a sophisticated regulatory mechanism that enables cells to maintain appropriate cofactor concentrations in specific subcellular locations where flavoproteins function [3] [9] [23]. This spatial organization of flavin metabolism ensures efficient cofactor delivery while minimizing potential toxic effects of free flavins.

Cytosolic flavin adenine dinucleotide synthesis constitutes the primary site of cofactor production in most cell types [3] [9]. Cytosolic riboflavin kinase and flavin adenine dinucleotide synthase work in concert to convert imported riboflavin into flavin adenine dinucleotide, which then serves as the major source for other cellular compartments [4]. The cytosolic pool maintains high concentrations of flavin adenine dinucleotide (estimated 500-1000 pmol/mg protein) that can be readily transported to other organelles as needed [9].

Mitochondrial flavin adenine dinucleotide synthesis has been demonstrated in multiple experimental systems, indicating the importance of local cofactor production for mitochondrial flavoproteins [3] [9] [24]. Rat liver mitochondria contain flavin adenine dinucleotide synthase activity localized to both the outer and inner mitochondrial membranes [9]. Isolated mitochondria can synthesize flavin mononucleotide and flavin adenine dinucleotide from externally added riboflavin and subsequently export these cofactors to the cytosol [25].

Nuclear flavin adenine dinucleotide synthesis represents a recently discovered compartmentalization mechanism with significant implications for nuclear flavoprotein function [3] [9]. Confocal microscopy and immunoblotting experiments have demonstrated the presence of flavin adenine dinucleotide synthase in the nucleus of various rat cell types including cardiomyocytes, fibroblasts, astrocytes, and insulin-secreting cells [3] [9]. Isolated rat liver nuclei contain approximately 300 pmol of flavin adenine dinucleotide per mg protein, with a synthesis rate of 18.1 pmol·min⁻¹·mg⁻¹ protein [3] [9].

Nuclear flavin adenine dinucleotide metabolism involves both synthesis and degradation activities that create a dynamic cofactor pool [3] [9]. Nuclear flavin adenine dinucleotide pyrophosphatase activity hydrolyzes flavin adenine dinucleotide with an alkaline pH optimum and shows significant inhibition by adenylate-containing nucleotides [3] [9]. This coordinate regulation of synthesis and degradation provides a mechanism for fine-tuning nuclear flavin adenine dinucleotide levels in response to cellular demands.

Mitochondrial compartment-specific synthesis extends beyond simple cofactor production to include specialized localization patterns [23] [26]. High-resolution imaging reveals that mitochondrial protein synthesis occurs primarily at cristae membranes, spatially separated from sites of RNA processing and maturation [26]. This spatial organization suggests that flavin adenine dinucleotide synthesis may also be compartmentalized within mitochondrial substructures to support local flavoprotein assembly.

Peroxisomal flavin adenine dinucleotide metabolism involves specialized degradation mechanisms [3]. The NUDIX hydrolase NUDT12 efficiently hydrolyzes flavin adenine dinucleotide and localizes to peroxisomes, suggesting a role in regulating peroxisomal flavin adenine dinucleotide levels [3]. This compartment-specific degradation activity may coordinate with local synthesis to maintain appropriate cofactor concentrations for peroxisomal flavoproteins.

Transport mechanisms between compartments involve specialized carriers and transporters [27]. SLC25A32 facilitates the transport of flavin adenine dinucleotide synthesized in the cytosol into mitochondria, as well as the movement of flavin adenine dinucleotide produced inside mitochondria to other cellular locations [27]. This bidirectional transport enables dynamic redistribution of flavin adenine dinucleotide based on compartment-specific demands.

Compartment-specific regulation involves different isoforms of flavin adenine dinucleotide synthase with distinct subcellular localizations [14]. Human flavin adenine dinucleotide synthase isoform 1 localizes primarily to mitochondria, while isoform 2 is found in the cytosol [14]. These isoforms exhibit different catalytic properties and regulatory mechanisms, enabling compartment-specific control of flavin adenine dinucleotide homeostasis.

Flavin Adenine Dinucleotide Degradation and Turnover Mechanisms

Flavin adenine dinucleotide degradation represents a critical component of cellular flavin homeostasis that balances cofactor synthesis with controlled degradation to maintain appropriate cellular concentrations and prevent potential cytotoxic effects [3] [9] [20]. The degradation pathways involve multiple enzyme families with distinct subcellular localizations and regulatory mechanisms.

NUDIX hydrolase family enzymes constitute the primary mechanism for flavin adenine dinucleotide degradation in many cellular compartments [3] [20] [28]. These enzymes hydrolyze flavin adenine dinucleotide to produce flavin mononucleotide and adenosine monophosphate through a metal-dependent mechanism requiring Mg²⁺ or Mn²⁺ cofactors [20]. NUDT12 serves as a mammalian flavin adenine dinucleotide-specific NUDIX hydrolase with peroxisomal localization, while NUDT2 and NUDT16 have been identified as additional flavin adenine dinucleotide-degrading enzymes [28].

Nuclear flavin adenine dinucleotide pyrophosphatase provides compartment-specific degradation activity within the nucleus [3] [9]. This enzyme hydrolyzes flavin adenine dinucleotide with an optimal activity at alkaline pH (approximately 9.0) and shows significant inhibition by adenylate-containing nucleotides including adenosine triphosphate, adenosine diphosphate, and adenosine monophosphate [3] [9]. The inhibition pattern suggests a regulatory mechanism that coordinates degradation with cellular energy status.

Bacterial degradation systems exhibit species-specific characteristics that reflect different environmental adaptations [20]. Thermus thermophilus possesses multiple NUDIX enzymes (Ndx1-Ndx8) with varying substrate specificities [20]. Ndx2 functions as both an adenosine diphosphate-ribose pyrophosphatase and a flavin adenine dinucleotide pyrophosphatase, demonstrating broader substrate specificity compared to mammalian enzymes [20]. The enzyme exhibits higher catalytic efficiency for flavin adenine dinucleotide than for adenosine diphosphate-ribose, suggesting specialized roles in flavin metabolism.

Kinetic mechanisms of flavin adenine dinucleotide degradation involve complex multi-step processes [20]. The Thermus thermophilus Ndx2 enzyme demonstrates Km values of 300 μM for flavin adenine dinucleotide and kcat values of 2.5 s⁻¹, resulting in a catalytic efficiency of 8,300 M⁻¹s⁻¹ [20]. The enzyme follows a two-metal-ion catalytic mechanism where glutamate residues in the NUDIX box coordinate Mg²⁺ ions essential for nucleophilic attack and phosphodiester bond cleavage [20].

Regulatory mechanisms controlling flavin adenine dinucleotide degradation involve multiple factors including pH, metal cofactor availability, and inhibitor concentrations [3] [9] [20]. The nuclear flavin adenine dinucleotide pyrophosphatase shows strong pH dependence with optimal activity under alkaline conditions, suggesting regulation by local pH changes [3] [9]. Adenylate nucleotide inhibition provides a mechanism for coordinating degradation with cellular energy status and nucleotide pool sizes.

Turnover rates vary significantly among different cellular compartments and enzyme systems [3] [9]. Nuclear flavin adenine dinucleotide degradation proceeds at rates of approximately 1.4 nmol·min⁻¹·mg⁻¹ protein for flavin adenine dinucleotide to flavin mononucleotide conversion, while riboflavin formation occurs more slowly at 0.15 nmol·min⁻¹·mg⁻¹ protein [3] [9]. This differential rate suggests that flavin mononucleotide represents the primary degradation product with further processing to riboflavin occurring through additional enzymatic steps.

Specialized degradation pathways include deFADding activities that remove flavin adenine dinucleotide caps from RNA molecules [28]. Highly conserved 5′-3′ exoribonucleases including Xrn1 and Rat1 possess flavin adenine dinucleotide cap decapping activity and can degrade flavin adenine dinucleotide-capped RNAs both in vitro and in living cells [28]. This activity represents a novel intersection between flavin metabolism and RNA processing that may influence gene expression patterns.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

84366-81-4